molecular formula C15H22N2O2 B4431198 4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide

4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B4431198
M. Wt: 262.35 g/mol
InChI Key: FXRZLFCGRINXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as MPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders.

Mechanism of Action

4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking this receptor, this compound reduces the excitability of neurons and modulates the activity of other neurotransmitter systems such as dopamine and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to increase the levels of cAMP, a second messenger molecule that is involved in a variety of cellular processes.

Advantages and Limitations for Lab Experiments

4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the mGluR5 receptor, which allows for specific targeting of this receptor. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels in animal models.

Future Directions

There are several future directions for research on 4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One direction is to explore its potential therapeutic applications in humans, particularly in the treatment of neurological and psychiatric disorders. Another direction is to investigate the potential of this compound as a tool for studying the role of the mGluR5 receptor in normal and pathological brain function. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in animal models and potential clinical applications.

Scientific Research Applications

4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, antipsychotic, and cognitive-enhancing effects in animal models. This compound has also been shown to improve motor function in models of Parkinson's disease and reduce seizures in models of epilepsy.

properties

IUPAC Name

4-methoxy-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-14-7-5-13(6-8-14)15(18)16-9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRZLFCGRINXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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